

Spectroscopic analysis and interpretation for "N-(4-cyanophenyl)-4-methoxybenzamide"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest	
Compound Name:	<i>N</i> -(4-cyanophenyl)-4-methoxybenzamide
Cat. No.:	B234523

[Get Quote](#)

Spectroscopic Analysis of N-(4-cyanophenyl)-4-methoxybenzamide: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the expected spectroscopic characteristics of **N-(4-cyanophenyl)-4-methoxybenzamide**. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide leverages a comparative approach. By examining the spectroscopic data of structurally related analogs, we can predict and interpret the key features in the Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data for **N-(4-cyanophenyl)-4-methoxybenzamide**. This information is invaluable for researchers involved in the synthesis, characterization, and quality control of this and similar molecules.

Predicted Spectroscopic Data and Interpretation

The structure of **N-(4-cyanophenyl)-4-methoxybenzamide** incorporates several key functional groups: a para-substituted methoxybenzoyl group and a para-substituted cyanophenyl group linked by an amide bond. The expected spectroscopic data is a composite of the contributions from these moieties.

Table 1: Predicted and Comparative Spectroscopic Data

Spectroscopic Technique	Functional Group/Proton/C carbon	Predicted Data for N-(4-cyanophenyl)-4-methoxybenzamide		Comparative Data from Analogs	Interpretation
		Character	Stretching		
FT-IR (cm ⁻¹)	N-H Stretch	~3300 (sharp)	N-benzyl-4-methoxybenzamide: ~3300 cm ⁻¹	~3300 (sharp)	Characteristic stretching vibration of the amide N-H bond.
C≡N Stretch	~2230 (sharp, strong)	4-cyanobenzamide: ~2230 cm ⁻¹	~2230 (sharp, strong)	Strong, sharp absorption typical for a nitrile group. Conjugation with the aromatic ring slightly lowers the frequency.	
C=O Stretch (Amide I)	~1660 (strong)	N-benzyl-4-methoxybenzamide: ~1650 cm ⁻¹	~1660 (strong)	The carbonyl stretch is a strong indicator of the amide functionality.	
N-H Bend (Amide II)	~1540	N-benzyl-4-methoxybenzamide: ~1540 cm ⁻¹	~1540	A characteristic band for secondary amides, resulting from N-H bending and C-N stretching.	
C-O-C Stretch (Aromatic Ether)	~1250 and ~1030	4-methoxybenzamide: ~1255 and ~1025 cm ⁻¹	~1250 and ~1030	Asymmetric and symmetric stretching of the aryl-ether linkage.	

¹ H NMR (ppm)	Amide N-H	8.0 - 9.0 (singlet) de: ~8.2 ppm	N-benzyl-4-methoxybenzamide: ~8.2 ppm A downfield singlet, the chemical shift of which can be solvent and concentration-dependent.
Aromatic H (cyanophenyl)	7.7 - 7.9 (d, 2H), 7.6 - 7.8 (d, 2H)	4-aminobenzonitrile: ~7.4 (d), ~6.6 (d)	Two doublets due to the para-substitution pattern. The electron-withdrawing cyano group will shift these protons downfield.
Aromatic H (methoxybenzoyl)	7.8 - 8.0 (d, 2H), 6.9 - 7.1 (d, 2H)	4-methoxybenzamide: ~7.8 (d), ~6.9 (d)	Two doublets characteristic of a para-substituted benzene ring. The methoxy group causes an upfield shift of the ortho protons.
Methoxy (-OCH ₃)	~3.8 (singlet, 3H)	4-methoxybenzamide: ~3.8 ppm	A characteristic singlet for the methoxy protons.
¹³ C NMR (ppm)	Carbonyl (C=O)	~165	N-benzyl-4-methoxybenzamide: ~166 ppm The amide carbonyl carbon resonance.

Cyano (C≡N)	~118	4- cyanobenzamide : ~118 ppm	The carbon of the nitrile group.	
Aromatic C (methoxybenzoyl)	~162 (C-OCH ₃), ~129 (CH), ~126 (C-C=O), ~114 (CH)	4- methoxybenzami de: ~162, ~128, ~127, ~113 ppm	Chemical shifts are influenced by the substituents on the aromatic ring.	
Aromatic C (cyanophenyl)	~142 (C-NH), ~133 (CH), ~121 (CH), ~108 (C- CN)	4- aminobenzonitril e: ~140, ~133, ~120, ~110 ppm	The chemical shifts are influenced by the electron- withdrawing cyano group and the amide nitrogen.	
Methoxy (-OCH ₃)	~55	4- methoxybenzami de: ~55 ppm	The carbon of the methoxy group.	
Mass Spectrometry (m/z)	Molecular Ion [M] ⁺	252.09	C ₁₅ H ₁₂ N ₂ O ₂ Exact Mass: 252.0899 ^[1]	The molecular ion peak corresponding to the exact mass of the compound.
Fragment	135.05	4- methoxybenzoyl cation	A prominent fragment resulting from the cleavage of the amide bond.	
Fragment	118.05	4- aminobenzonitril e radical cation	Another major fragment from the amide bond cleavage.	

Experimental Protocols

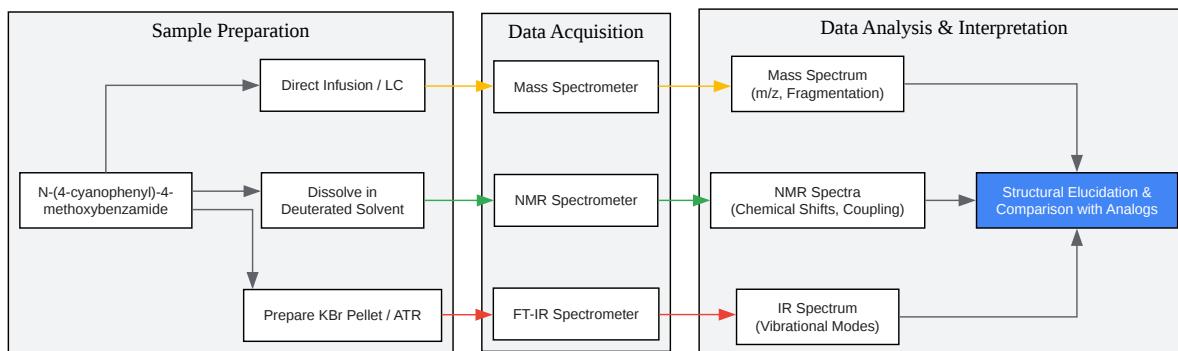
The following are generalized experimental protocols for the spectroscopic techniques discussed. These should be adapted based on the specific instrumentation and sample characteristics.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- **Sample Preparation:** The solid sample is typically analyzed as a KBr (potassium bromide) pellet. A small amount of the sample (1-2 mg) is ground with spectroscopic grade KBr (100-200 mg) to a fine powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
- **Instrumentation:** An FT-IR spectrometer is used.
- **Data Acquisition:** A background spectrum of the pure KBr pellet or the empty ATR crystal is recorded. The sample spectrum is then collected, typically over a range of 4000-400 cm^{-1} . A number of scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
- **Data Processing:** The background spectrum is automatically subtracted from the sample spectrum. The resulting spectrum is displayed as absorbance or transmittance versus wavenumber (cm^{-1}).

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of the sample for ^1H NMR or 20-50 mg for ^{13}C NMR is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (0 ppm).
- **Instrumentation:** A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
- **Data Acquisition:**
 - ^1H NMR: A standard one-pulse experiment is performed. Key parameters include the spectral width, acquisition time, and relaxation delay.


- ^{13}C NMR: A proton-decoupled experiment is typically used to simplify the spectrum to singlets for each unique carbon. A larger number of scans is required due to the lower natural abundance of ^{13}C .
- Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and the chemical shifts are referenced to TMS.

Mass Spectrometry (MS)

- Sample Preparation: The sample is introduced into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
- Ionization: Electron Ionization (EI) is a common technique for small molecules. The sample is bombarded with a high-energy electron beam, causing ionization and fragmentation. Electrospray Ionization (ESI) is a softer ionization technique often used with LC-MS that typically results in less fragmentation and a prominent molecular ion peak.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The abundance of each ion is measured by a detector, generating a mass spectrum which is a plot of relative intensity versus m/z .

Visualizing the Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis and interpretation of an organic compound like **N-(4-cyanophenyl)-4-methoxybenzamide**.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis.

This guide serves as a foundational resource for the spectroscopic characterization of **N-(4-cyanophenyl)-4-methoxybenzamide**. By understanding the expected spectral features through comparison with related compounds, researchers can more confidently identify and characterize this molecule in their own experimental work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [echemi.com \[echemi.com\]](http://echemi.com)
- To cite this document: BenchChem. [Spectroscopic analysis and interpretation for "N-(4-cyanophenyl)-4-methoxybenzamide"]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b234523#spectroscopic-analysis-and-interpretation-for-n-4-cyanophenyl-4-methoxybenzamide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com